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Compound of Interest
Compound Name: Bz-Nle-Lys-Arg-Arg-AMC

Cat. No.: B10783396

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and use of
the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC. This substrate is a valuable tool
for assaying the activity of specific proteases, including Dengue virus NS2B/NS3 protease,

Yellow Fever virus NS3 protease, and Cathepsin B.

Product Information and Storage

Bz-Nle-Lys-Arg-Arg-AMC is a synthetic peptide substrate that, upon cleavage by a target
protease, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting
increase in fluorescence can be measured to quantify enzyme activity.

Storage and Stability:

Form Storage Temperature

Stability

Lyophilized Powder -20°C or -80°C

At least 4 years

Reconstituted in Organic

-20°C or -80°C
Solvent (e.g., DMSO)

Up to 1 month, avoid repeated

freeze-thaw cycles

Reconstituted in Aqueous

Not Recommended for Storage
Buffer

Use immediately; do not store

for more than one day
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Upon receipt, it is recommended to aliquot the lyophilized powder to avoid multiple freeze-thaw

cycles of the reconstituted substrate.

Reconstitution of Bz-Nle-Lys-Arg-Arg-AMC

Proper reconstitution is critical for accurate and reproducible results. The choice of solvent will

depend on the experimental requirements.

Reconstitution Solvents and Solubility:

Solvent Solubility Notes
] ] Recommended for preparing
Dimethyl sulfoxide (DMSO) ~30 mg/mL ]
concentrated stock solutions.
) ) An alternative to DMSO for
Dimethylformamide (DMF) ~30 mg/mL ]
stock solutions.
Can be used for stock
Ethanol ~20 mg/mL )
solutions.
For direct use in some assays,
] o but stock solutions in organic
Sterile deionized water
~1 mg/mL solvents are generally
(ddH20) -
preferred for stability and
higher concentration.
) For assays requiring a lower
1:1 solution of DMSO:PBS (pH ) )
~0.5 mg/mL concentration of organic

7.2)

solvent.

Protocol for Reconstitution:

» Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

o To prepare a stock solution (e.g., 10 mM in DMSO), add the appropriate volume of solvent to

the vial.

o Vortex briefly to ensure the peptide is fully dissolved.
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» Store the stock solution in aliquots at -20°C or -80°C and protect from light.

Reconstitution Workflow Diagram:

Workflow for Reconstituting Bz-Nle-Lys-Arg-Arg-AMC

(Centrifuge vial to collect powde)
Gdd appropriate volume of recommended solvent (e.qg., DMSOD
(Vortex to fully dissolve the peptide)

(Aliquot the stock solution into smaller volumes)

i

(Store aliquots at -20°C or -80°C, protected from light

:
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Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b10783396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: A streamlined workflow for the proper reconstitution of lyophilized Bz-Nle-Lys-Arg-
Arg-AMC.

Experimental Protocols: Protease Activity Assays

The following are general protocols for measuring the activity of Dengue virus NS2B/NS3
protease, Yellow Fever virus NS3 protease, and Cathepsin B using Bz-Nle-Lys-Arg-Arg-AMC.
Note that optimal conditions (e.g., enzyme and substrate concentrations, incubation times) may
need to be determined empirically for your specific experimental setup.

General Principle: The assay measures the increase in fluorescence resulting from the
enzymatic cleavage of the AMC group from the peptide substrate. The fluorescence is typically
measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460
nm.[1]

Protocol 3.1: Dengue Virus NS2B/NS3 Protease Activity Assay
This protocol is adapted for a 96-well plate format.

Materials:

Recombinant Dengue virus NS2B/NS3 protease

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCI, pH 8.5, 20% glycerol, 0.01% Triton X-100

96-well black, flat-bottom plate

Fluorescence plate reader
Procedure:
o Prepare the assay buffer.

» Dilute the Dengue virus NS2B/NS3 protease to the desired concentration in the assay buffer.
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o Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the
assay buffer to the desired final concentration (e.g., 10-100 uM).

 In each well of the 96-well plate, add the diluted enzyme solution.

e To initiate the reaction, add the substrate solution to each well. The final volume should be
consistent across all wells (e.g., 100 pL).

o Immediately place the plate in a fluorescence plate reader pre-set to the appropriate
excitation and emission wavelengths (ExX’Em = 340-360/440-460 nm).

e Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a
constant temperature (e.g., 37°C).

e The rate of increase in fluorescence is proportional to the enzyme activity.
Protocol 3.2: Yellow Fever Virus NS3 Protease Activity Assay
This protocol is adapted for a 96-well plate format.

Materials:

Recombinant Yellow Fever virus NS3 protease

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCI, pH 9.0, 30% glycerol, 5 mM DTT

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

o Prepare the assay buffer.

 Dilute the Yellow Fever virus NS3 protease to the desired concentration in the assay buffer.
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e Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the
assay buffer to the desired final concentration (e.g., 10-100 uM).

e Add the diluted enzyme solution to each well of the 96-well plate.

« Initiate the reaction by adding the substrate solution to each well.

o Immediately begin kinetic measurement of fluorescence (Ex/Em = 340-360/440-460 nm) in a
plate reader at a constant temperature (e.g., 30°C).

o Monitor the fluorescence increase over time to determine the reaction rate.

Protocol 3.3: Cathepsin B Activity Assay

This protocol can be used for purified enzyme or cell lysates and is adapted for a 96-well plate
format.

Materials:

Purified Cathepsin B or cell/tissue lysate

Bz-Nle-Lys-Arg-Arg-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer: 50 mM MES, pH 6.0, 1 mM EDTA, 2 mM DTT

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

o Prepare the assay buffer.

« If using lysates, prepare them according to standard protocols and quantify the protein
concentration.

« Dilute the purified Cathepsin B or cell lysate to the desired concentration in the assay buffer.
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e Prepare the substrate solution by diluting the Bz-Nle-Lys-Arg-Arg-AMC stock solution in the
assay buffer to the desired final concentration (e.g., 20-50 uM).

e Add the diluted enzyme or lysate to the wells of the 96-well plate.
» Start the reaction by adding the substrate solution to each well.
 Incubate the plate at 37°C, protected from light, for 30-60 minutes.

o Measure the end-point fluorescence using a plate reader (ExX/Em = 340-360/440-460 nm).
Alternatively, for kinetic measurements, read the fluorescence immediately and continuously.

General Experimental Workflow Diagram:
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General Workflow for Protease Activity Assay
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Caption: A generalized workflow for conducting a protease activity assay using a fluorogenic
substrate.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10783396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Signaling Pathway and Protease Function Diagrams

Dengue Virus Polyprotein Processing:
The Dengue virus genome is translated into a single polyprotein that is subsequently cleaved

by both host and viral proteases to yield functional viral proteins.[2] The NS2B/NS3 protease is
responsible for several of these cleavages.

Dengue Virus Polyprotein Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2. medchemexpress.com [medchemexpress.com]

« To cite this document: BenchChem. [Application Notes and Protocols for Bz-Nle-Lys-Arg-
Arg-AMC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783396#reconstitution-and-storage-of-bz-nle-lys-
arg-arg-amc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b10783396?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-representation-of-DENV-polyprotein-organization-and-processing-highlighting_fig2_321120159
https://www.medchemexpress.com/z-nle-lys-arg-amc.html
https://www.benchchem.com/product/b10783396#reconstitution-and-storage-of-bz-nle-lys-arg-arg-amc
https://www.benchchem.com/product/b10783396#reconstitution-and-storage-of-bz-nle-lys-arg-arg-amc
https://www.benchchem.com/product/b10783396#reconstitution-and-storage-of-bz-nle-lys-arg-arg-amc
https://www.benchchem.com/product/b10783396#reconstitution-and-storage-of-bz-nle-lys-arg-arg-amc
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10783396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

